

# Application Notes: Metabolomic Profiling of Cancer Cells Treated with (+)-SHIN1

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## Compound of Interest

Compound Name: (+)-SHIN1

Cat. No.: B10800731

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Audience: Researchers, scientists, and drug development professionals.

## Introduction:

**(+)-SHIN1** is a potent and specific dual inhibitor of cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferase.<sup>[1][2][3]</sup> These enzymes are critical components of one-carbon (1C) metabolism, a metabolic network essential for the biosynthesis of nucleotides (purines and pyrimidines), amino acids (glycine and serine), and for maintaining redox balance.<sup>[4][5]</sup> In many cancers, the demand for these building blocks is significantly elevated to support rapid proliferation, making the 1C pathway an attractive target for therapeutic intervention. This document provides a comprehensive overview of the application of metabolomic profiling to understand the metabolic consequences of **(+)-SHIN1** treatment in cancer cells, along with detailed protocols for relevant experiments.

## Mechanism of Action of (+)-SHIN1

**(+)-SHIN1** acts as a folate-competitive inhibitor of both SHMT1 and SHMT2. By blocking these enzymes, **(+)-SHIN1** disrupts the conversion of serine to glycine, a reaction that simultaneously generates a one-carbon unit carried by tetrahydrofolate (THF). This leads to a depletion of the cellular pools of glycine and 1C units, which are essential for de novo purine and thymidylate synthesis. The inhibition of SHMT has been shown to be effective in various cancer types, including T-cell acute lymphoblastic leukemia, gastric cancer, and diffuse large B-cell lymphoma.

## Impact on Cancer Cell Metabolism

Metabolomic studies have revealed significant alterations in the metabolic landscape of cancer cells upon treatment with **(+)-SHIN1**. The primary effects observed include:

- **Nucleotide Depletion:** A significant reduction in the levels of nucleotide triphosphates is a common consequence of SHMT inhibition, directly impacting DNA and RNA synthesis.
- **Glycine Depletion:** Cancer cells with low glycine uptake are particularly vulnerable to **(+)-SHIN1**, as they rely on de novo synthesis from serine via SHMT.
- **Purine Synthesis Interruption:** The depletion of 1C units leads to an accumulation of intermediates in the purine synthesis pathway, such as 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).
- **Redox Imbalance:** The reduction in glycine can impact the synthesis of glutathione, a key antioxidant, potentially leading to increased oxidative stress.

## Data Presentation

The following tables summarize the quantitative data on the effects of **(+)-SHIN1** on cancer cell lines as reported in the literature.

Table 1: Half-maximal inhibitory concentrations (IC50) of **(+)-SHIN1** in various cancer cell lines.

Cell Line	Cancer Type	IC50 (nM)	Notes
HCT-116 (WT)	Colon Cancer	870	Efficacy is primarily due to SHMT2 inhibition.
HCT-116 (SHMT2 knockout)	Colon Cancer	< 50	Demonstrates potent inhibition of SHMT1.
8988T	Pancreatic Cancer	< 100	These cells have defects in mitochondrial folate metabolism and rely on SHMT1.
Jurkat	T-cell Leukemia	Not specified, but effective	Effects can be rescued by formate supplementation.
Su-DHL-4	Diffuse Large B-cell Lymphoma	Not specified, but sensitive	Formate does not rescue growth due to glycine import deficiency.
Su-DHL-2	Diffuse Large B-cell Lymphoma	Not specified, but sensitive	Formate does not rescue growth due to glycine import deficiency.

Table 2: Key Metabolite Changes in Cancer Cells Treated with **(+)-SHIN1**.

Metabolite	Change upon (+)-SHIN1 Treatment	Cell Line(s)	Implication
Nucleotide triphosphates	Decrease	Jurkat, Su-DHL-4, Su-DHL-2	Inhibition of DNA/RNA synthesis.
Glycine	Decrease	Diffuse Large B-cell Lymphoma	Depletion of a crucial amino acid for growth.
Glutathione	Decrease	Diffuse Large B-cell Lymphoma	Potential for increased oxidative stress.
Homocysteine	Increase	General	Marker of one-carbon unit deficiency.
N-carbamoyl-aspartate	Decrease	General	Reflects feedback inhibition in pyrimidine synthesis.
Xanthosine, Guanosine	Increase	General	Purine salvage products indicating purine insufficiency.
AICAR	Increase	General	Accumulation due to blockage of de novo purine synthesis.

## Experimental Protocols

Detailed methodologies for key experiments are provided below.

### Cell Culture and (+)-SHIN1 Treatment

- **Cell Seeding:** Plate cancer cells (e.g., HCT-116, Jurkat, or other cell lines of interest) in appropriate culture vessels at a density that allows for logarithmic growth during the treatment period.
- **Culture Conditions:** Maintain cells in a humidified incubator at 37°C with 5% CO<sub>2</sub> in their recommended growth medium supplemented with fetal bovine serum and antibiotics.

- **Drug Preparation:** Prepare a stock solution of **(+)-SHIN1** in a suitable solvent (e.g., DMSO). Further dilute the stock solution in the culture medium to achieve the desired final concentrations.
- **Treatment:** After allowing the cells to adhere and resume growth (typically 24 hours post-seeding), replace the medium with fresh medium containing various concentrations of **(+)-SHIN1** or a vehicle control (DMSO).
- **Incubation:** Incubate the cells for the desired duration (e.g., 48-72 hours), depending on the experimental endpoint.

## Metabolite Extraction from Cultured Cells

This protocol is for untargeted metabolomic analysis using LC-MS.

- **Cell Harvesting:** After the treatment period, rapidly aspirate the culture medium.
- **Washing:** Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any residual medium.
- **Metabolism Quenching and Extraction:**
  - Add a pre-chilled extraction solvent (e.g., 80% methanol in water) to the cells.
  - Scrape the cells from the plate in the extraction solvent.
  - Transfer the cell suspension to a microcentrifuge tube.
- **Cell Lysis:** Vortex the suspension vigorously and incubate at -80°C for at least 30 minutes to ensure complete cell lysis and protein precipitation.
- **Centrifugation:** Centrifuge the samples at high speed (e.g., 13,000 g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.
- **Supernatant Collection:** Carefully collect the supernatant containing the extracted metabolites.
- **Drying:** Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

- Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 5% acetonitrile, 0.1% formic acid in water).

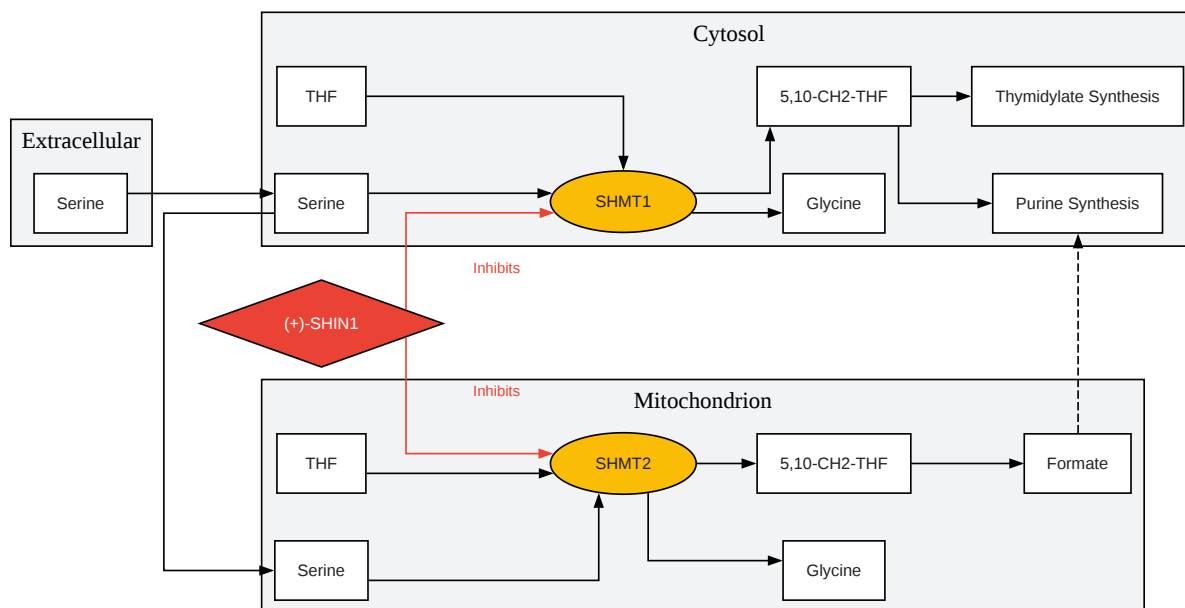
## Untargeted Metabolomic Analysis by LC-MS

- Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q Exactive) coupled to a UHPLC system.
- Chromatographic Separation:
  - Column: Use a reversed-phase column suitable for polar metabolite separation (e.g., C18).
  - Mobile Phases: Employ a gradient of two mobile phases:
    - Mobile Phase A: Water with 0.1% formic acid.
    - Mobile Phase B: Acetonitrile with 0.1% formic acid.
  - Gradient: Program a suitable gradient to separate a wide range of metabolites.
- Mass Spectrometry:
  - Ionization Mode: Acquire data in both positive and negative ionization modes to cover a broader range of metabolites.
  - Scan Range: Set a wide scan range (e.g., m/z 70-1000).
  - Resolution: Use a high resolution (e.g., 70,000) for accurate mass measurements.
- Data Analysis:
  - Peak Picking and Alignment: Process the raw data using software such as XCMS, Mzmine, or vendor-specific software to detect and align metabolic features.
  - Metabolite Identification: Identify metabolites by matching the accurate mass and retention time to metabolite databases (e.g., KEGG, HMDB) or an in-house library of standards.

- Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA, PCA, PLS-DA) to identify metabolites that are significantly altered between control and **(+)-SHIN1**-treated groups.

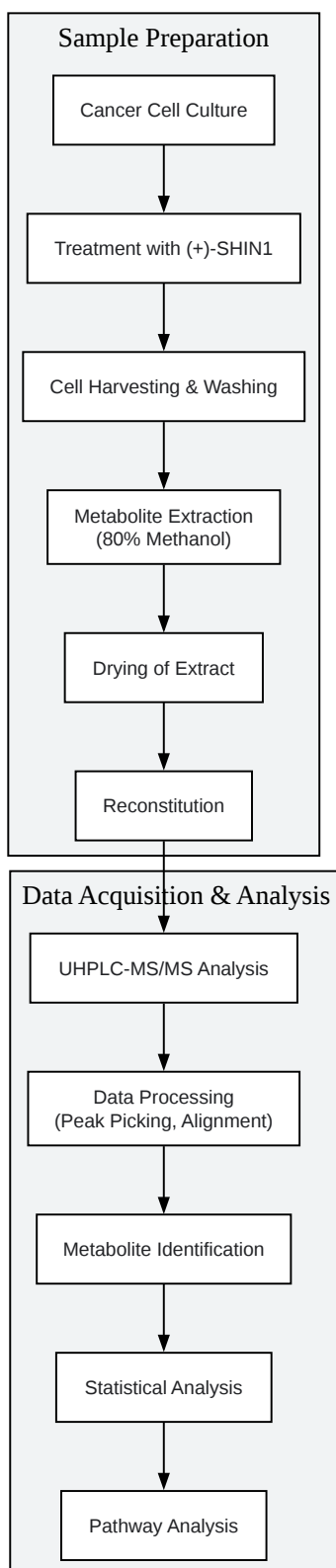
## Visualizations

### Signaling Pathway and Experimental Workflow Diagrams



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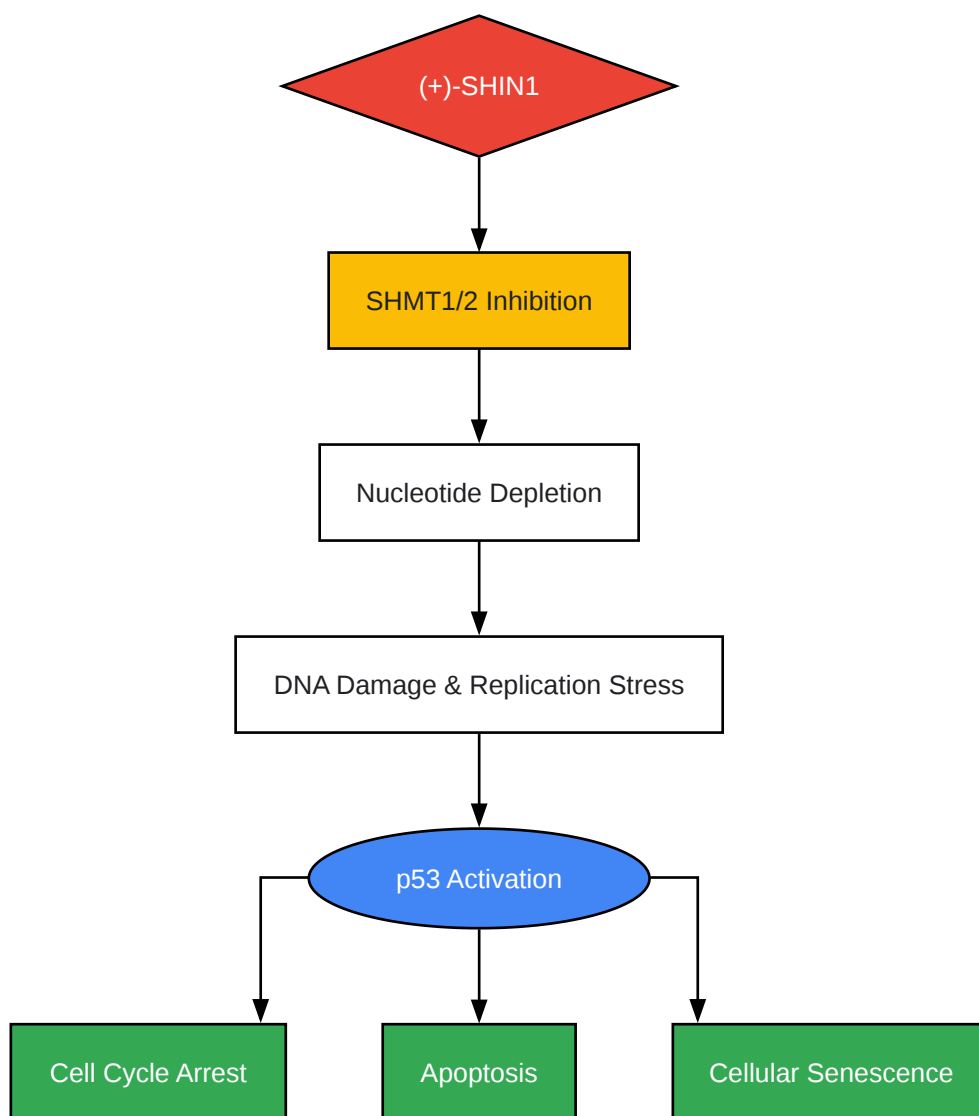
Caption: Mechanism of action of **(+)-SHIN1** in cancer cells.



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Caption: Experimental workflow for metabolomic profiling.





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Caption: p53 signaling activation by **(+)-SHIN1**.

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